2,3-Dimethoxy-4-nitro-benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2,3-dimethoxy-4-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO5/c1-14-8-6(5-11)3-4-7(10(12)13)9(8)15-2/h3-5H,1-2H3 |
InChI Key |
ZWTLTUAZXUEJFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2,3-Dimethoxy-4-nitro-benzaldehyde
Introduction
2,3-Dimethoxy-4-nitro-benzaldehyde is an aromatic carbonyl compound featuring a benzaldehyde core substituted with two adjacent methoxy groups and a nitro group. As a polysubstituted benzaldehyde, it holds potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The specific arrangement of electron-donating methoxy groups and the electron-withdrawing nitro group imparts a unique reactivity profile to both the aldehyde functional group and the aromatic ring.
This guide provides a comprehensive technical overview of the synthesis, structure, spectroscopic properties, and chemical reactivity of this compound. It is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in advanced organic synthesis.
Section 1: Molecular Structure and Physicochemical Properties
The foundational step in understanding the chemical behavior of this compound is to analyze its structure. The molecule consists of a benzene ring with an aldehyde group (-CHO) at position 1, two methoxy groups (-OCH₃) at positions 2 and 3, and a nitro group (-NO₂) at position 4.
Caption: Molecular structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties is presented below. Data for this specific isomer is not widely published; therefore, properties are estimated based on closely related isomers and general principles.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1][2] |
| Appearance | Expected to be a yellow crystalline solid | [3][4] |
| CAS Number | Not explicitly assigned; 6324-49-8 for 5-nitro isomer, N/A for 4-nitro isomer | [1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) and have limited solubility in water. | [4] |
Section 2: Synthesis and Manufacturing Considerations
The synthesis of this compound is not trivial and presents a significant regioselectivity challenge. The most direct conceptual route, electrophilic nitration of 2,3-dimethoxybenzaldehyde (o-veratraldehyde), does not yield the desired 4-nitro isomer as the primary product.
Electrophilic Nitration of o-Veratraldehyde
The directing effects of the substituents on the o-veratraldehyde ring govern the outcome of nitration.
-
-OCH₃ groups (at C2, C3): These are strongly activating, ortho-, para-directing groups. They direct incoming electrophiles (like NO₂⁺) to positions 4, 5, and 6.
-
-CHO group (at C1): This is a deactivating, meta-directing group. It directs incoming electrophiles to position 5.
The powerful activating nature of the two methoxy groups dominates the reaction. Experimental work dating back to 1924 demonstrated that the nitration of o-veratraldehyde yields a mixture of 5-nitro-2,3-dimethoxybenzaldehyde and 6-nitro-2,3-dimethoxybenzaldehyde .[5] The 4-nitro isomer is not reported as a significant product of this reaction, likely due to steric hindrance and the overwhelming electronic preference for positions 5 and 6.[5]
Caption: Synthetic challenge in producing the 4-nitro isomer via direct nitration.
Alternative Synthetic Routes
Given the outcome of direct nitration, a multi-step, targeted synthesis would be required to produce this compound. Such a route has not been widely reported, but a plausible strategy would involve:
-
Starting with a precursor that already has the desired substitution pattern.
-
Employing protecting groups or a sequence of reactions that installs the functional groups in the correct positions.
-
For example, a synthesis could potentially start from a substituted phenol, building the aromatic ring's functionality step-by-step, a common strategy for producing complex aromatic intermediates.[6][7]
Section 3: Spectroscopic Analysis
| Technique | Expected Features |
| ¹H NMR | -CHO Proton: A singlet around δ 9.8-10.2 ppm. Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons at C5 and C6, showing ortho coupling. -OCH₃ Protons: Two distinct singlets between δ 3.8-4.1 ppm, each integrating to 3H. |
| ¹³C NMR | Carbonyl Carbon: A signal in the δ 188-195 ppm range. Aromatic Carbons: Six distinct signals in the δ 110-160 ppm range. The carbons attached to the nitro (C4) and methoxy (C2, C3) groups will be significantly shifted. Methoxy Carbons: Two signals around δ 55-65 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp band around 1690-1710 cm⁻¹. Ar-NO₂ Asymmetric Stretch: A strong band near 1520-1560 cm⁻¹. Ar-NO₂ Symmetric Stretch: A strong band near 1345-1385 cm⁻¹. C-O Stretch (Ether): Bands in the 1200-1275 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 211, corresponding to the molecular weight. Fragmentation: Common fragmentation patterns would include the loss of -H (M-1), -CHO (M-29), -OCH₃ (M-31), and -NO₂ (M-46). |
Note: Predicted values are based on data from similar compounds and established spectroscopic principles.[8][9][10]
Section 4: Chemical Reactivity and Synthetic Utility
The reactivity of this compound is defined by the interplay of its three functional groups.
Reactivity of the Aldehyde Group
The aldehyde group is the primary site for nucleophilic addition reactions. The electrophilicity of the carbonyl carbon is significantly enhanced by the electron-withdrawing nitro group located at the para position.[11][12] This makes the aldehyde more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde or even its parent compound, o-veratraldehyde.
Key Reactions:
-
Condensation Reactions: It can readily undergo reactions like Knoevenagel, Perkin, or Wittig reactions to form substituted styrenes and cinnamic acid derivatives.[12]
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
-
Oxidation: Can be oxidized to the corresponding 2,3-dimethoxy-4-nitrobenzoic acid using standard oxidizing agents.
-
Reduction: Can be reduced to 2,3-dimethoxy-4-nitrobenzyl alcohol.
Reactivity of the Nitro Group
The nitro group is a versatile functional handle, most commonly used in its reduced form.
Key Reactions:
-
Reduction to Amine: The nitro group can be selectively reduced to an amine (-NH₂) using various reagents (e.g., Sn/HCl, H₂/Pd-C, Fe/NH₄Cl). This transformation yields 4-amino-2,3-dimethoxybenzaldehyde, a highly valuable trifunctional intermediate for building complex heterocyclic structures or for further derivatization.
Caption: Key synthetic transformations of this compound.
Section 5: Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. While specific toxicology data is unavailable, data from analogous compounds suggest it may cause skin, eye, and respiratory irritation.[13][14]
-
Hazard Classifications: Likely to be classified as an irritant and potentially a skin sensitizer.[13]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a synthetically challenging yet potentially valuable chemical intermediate. Its synthesis requires a targeted approach beyond simple electrophilic nitration of its parent aldehyde. The molecule's reactivity is dominated by the electrophilic nature of the aldehyde group, which is activated by the para-nitro substituent, and the versatile reactivity of the nitro group itself, which can be reduced to a synthetically useful amine. A thorough understanding of its isomeric challenges and predicted reactivity allows researchers to strategically design pathways for its incorporation into complex target molecules in medicinal chemistry and materials science.
References
-
Fetscher, C. A. (1953). 6-NITROVERATRALDEHYDE. Organic Syntheses, 33, 65. DOI: 10.15227/orgsyn.033.0065. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Applications of 2-Nitrobenzaldehyde. Available at: [Link]
-
Fu, C. H. (2021). Study On The Synthesis Of Veratraldehyde And Its Derivatives. Globe Thesis. Available at: [Link]
-
Filo. (n.d.). nitration of benzaldehyde. Available at: [Link]
-
Perrin, A., Robinson, R., & Stoyle, F. W. (1924). CCCXVII.—Nitration of 2 : 3-dimethoxybenzaldehyde. Journal of the Chemical Society, Transactions, 125, 1584-1592. Available at: [Link]
-
Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. Available at: [Link]
-
The Good Scents Company. (n.d.). veratraldehyde. Available at: [Link]
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Schmidt, H., & Haemmerli, S. D. (1993). Nitration of veratryl alcohol by lignin peroxidase and tetranitromethane. PubMed. Available at: [Link]
-
YouTube. (2023). Electrophilic substitution reactions of benzaldehyde| Nitration. Available at: [Link]
-
Organic Chemistry Portal. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Available at: [Link]
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Guo, B., et al. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives... The Royal Society of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). The synthesis route of the title compound... Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. Available at: [Link]
-
Study.com. (n.d.). p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. Available at: [Link]
- Patsnap. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde.
-
Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde.
-
ResearchGate. (n.d.). Reaction of 4-nitrobenzaldehyde with secondary amines. Available at: [Link]
-
Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Available at: [Link]
-
PubChem. (n.d.). 2,3-Dimethoxybenzaldehyde. Available at: [Link]
-
Supporting Information - Light Assisted Coupling of Phenols with CO2... (n.d.). Available at: [Link]
-
ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available at: [Link]
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Technical Guide: 4-Nitro-2,3-Dimethoxybenzaldehyde – Structural Analysis & Synthetic Utility
Executive Summary
4-Nitro-2,3-dimethoxybenzaldehyde (C₉H₉NO₅; MW: 211.17 g/mol ) is a specialized aromatic intermediate primarily utilized in the synthesis of nonlinear optical (NLO) materials and radiopharmaceutical precursors.[1][2] Unlike its more common isomers (5-nitro and 6-nitro), the 4-nitro variant requires a directed synthetic approach due to the electronic governing of the benzene ring. This guide details its physicochemical properties, structural characterization, and the specific regioselective protocols required for its production.
Part 1: Chemical Identity & Structural Analysis
Molecular Specifications
The compound consists of a benzaldehyde core substituted with two methoxy groups at the ortho and meta positions (relative to the aldehyde) and a nitro group at the para position.
| Property | Data |
| IUPAC Name | 2,3-Dimethoxy-4-nitrobenzaldehyde |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Exact Mass | 211.0484 g/mol |
| Physical State | Low-melting solid / Oil (solidifies upon standing) |
| Melting Point | 35–39 °C [1] |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); insoluble in water.[3] |
Structural Geometry & Steric Environment
The 4-nitro-2,3-dimethoxybenzaldehyde molecule exhibits significant steric crowding due to the "buttressing effect."
-
Vicinal Substitution: The 2-methoxy, 3-methoxy, and 4-nitro groups are contiguous. The bulky nitro group at position 4 forces the adjacent 3-methoxy group out of planarity with the aromatic ring to minimize steric clash.
-
Electronic Push-Pull: The aldehyde (electron-withdrawing) and nitro (strongly electron-withdrawing) groups create a highly electron-deficient aromatic system, making the ring susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions, though it is primarily used as an electrophile in condensation reactions.
Part 2: Synthesis & Manufacturing Protocols
The Regioselectivity Challenge
Direct nitration of the parent compound, 2,3-dimethoxybenzaldehyde (o-veratraldehyde) , predominantly yields the 6-nitro isomer (major product) and 5-nitro isomer due to the directing effects of the methoxy groups [2]. Accessing the 4-nitro isomer requires a "blocking-deprotection" strategy or the use of a phenol precursor to direct the electrophilic attack.
Validated Synthetic Route (o-Vanillin Pathway)
The most authoritative protocol for high-purity synthesis utilizes o-vanillin (2-hydroxy-3-methoxybenzaldehyde) as the starting scaffold [3].
Step-by-Step Protocol
-
Precursor Preparation:
-
Regioselective Nitration:
-
Methylation (Final Step):
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃), Acetone/DMF.
-
Conditions: Reflux for 2-4 hours.
-
Purification: Recrystallization from ethanol/water.
-
Yield: ~87% (Step 3).
-
Synthetic Pathway Diagram
Figure 1: Directed synthesis of 4-nitro-2,3-dimethoxybenzaldehyde avoiding the 6-nitro isomer.
Part 3: Applications in Drug Discovery & Materials Science
Nonlinear Optical (NLO) Materials
The compound serves as a critical scaffold for brominated dimethoxybenzaldehydes (e.g., 4,5-dibromo-2,3-dimethoxybenzaldehyde).[4] These derivatives exhibit significant third-order nonlinear optical susceptibilities ($ \chi^{(3)} $), making them candidates for advanced photonic devices [3].[4]
Radiopharmaceutical Precursors (PET Tracers)
In Positron Emission Tomography (PET) research, the 4-nitro group acts as a leaving group for nucleophilic fluorination ($ ^{18}F $). The high electron deficiency of the ring facilitates the exchange of the nitro group for radioactive fluoride, a key step in synthesizing tracers like $ ^{18}F $-DOPA analogs [1].
Reduction to Anilines
The nitro group is readily reduced (Fe/HCl or H₂/Pd-C) to the amine (4-amino-2,3-dimethoxybenzaldehyde ), which is a versatile "aniline handle" for coupling reactions in medicinal chemistry libraries.
Part 4: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The aldehyde is susceptible to oxidation to the corresponding benzoic acid (4-nitro-2,3-dimethoxybenzoic acid) upon prolonged exposure to air.
-
Handling: Use standard PPE. Avoid contact with strong bases which may cause aldol condensation or Cannizzaro reactions.
References
-
University of Tübingen. (2006).[7][8] [18F]Fluoride and its Applications to the Synthesis of Model Precursors for the Multi-step Synthesis of the PET-Tracer. Dissertation. Retrieved from 9
-
Perkin, W. H., Robinson, R., & Stoyle, F. W. (1924). Nitration of 2:3-dimethoxybenzaldehyde. Journal of the Chemical Society, Transactions. Retrieved from 10
-
Journal of Physical Chemistry A. (2025). Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. ACS Publications. Retrieved from 11
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Technical Guide: Differentiation of 2,3-Dimethoxy-4-nitro and 5-nitro Isomers
This guide provides an in-depth technical analysis of the structural, synthetic, and analytical differences between 2,3-dimethoxy-4-nitro and 2,3-dimethoxy-5-nitro isomers (typically benzaldehyde or benzoic acid derivatives). These scaffolds are critical intermediates in the synthesis of isoquinoline alkaloids, kinase inhibitors, and dopamine receptor ligands.
Synthetic Access, Structural Elucidation, and Functional Divergence
Executive Summary & Pharmacophore Relevance
In medicinal chemistry, the precise positioning of the nitro group on the 2,3-dimethoxybenzene scaffold dictates downstream reactivity (e.g., reduction to anilines for amide coupling) and biological efficacy.
-
The 5-nitro isomer is often the "sterically accessible" product used in bulk intermediate synthesis. Its nitro group is meta to the directing aldehyde/acid group and para to the 2-methoxy group.
-
The 4-nitro isomer is the "crowded" regioisomer. It is frequently a target for specific Structure-Activity Relationship (SAR) studies where hydrogen-bond acceptor placement is critical. It is significantly harder to access via direct electrophilic aromatic substitution (
).
Structural & Electronic Theory
Understanding the electronic directing effects is the prerequisite for designing a successful synthesis.
Electronic Competition Analysis
The 2,3-dimethoxybenzene ring possesses two strong activating groups (methoxy) and one deactivating group (aldehyde/acid).
| Position | Electronic Environment | Steric Environment | Predicted Reactivity |
| C-4 | Ortho to 3-OMe (Strong Activation) | High: Flanked by 3-OMe and H-5 | Low in Direct Nitration: Sterically hindered; electronic activation competes with deactivation from C-1. |
| C-5 | Para to 2-OMe (Strong Activation) | Low: Flanked by H-4 and H-6 | Moderate: Accessible; favored electronically by 2-OMe but deactivated by C-1 (meta). |
| C-6 | Para to 3-OMe (Strong Activation) | Very High: Flanked by 1-CHO/COOH and 2-OMe | Major Product (usually): Despite steric crowding, the electronic push from 3-OMe often directs here, but 5-nitro is a common competitor. |
Diagram 1: Electronic Directing Logic
Caption: Electronic directing effects on the 2,3-dimethoxy scaffold. Green arrows indicate activation; red dashed arrows indicate steric hindrance.
Synthetic Protocols
The synthesis of these two isomers requires fundamentally different strategies.
Protocol A: Accessing the 5-Nitro Isomer (Direct Nitration)
Direct nitration of 2,3-dimethoxybenzaldehyde typically yields a mixture of 6-nitro (major) and 5-nitro (minor). To favor the 5-nitro, specific conditions must be used to minimize the ortho-para dominance of the 3-OMe group.
Reagents: Fuming
-
Preparation: Dissolve 2,3-dimethoxybenzaldehyde (10 mmol) in
(10 mL). Cool to 0°C.[1] -
Nitration: Add fuming
(11 mmol) dropwise, maintaining temperature <5°C. -
Quench: Pour onto ice water. The precipitate is a mixture of 5-nitro and 6-nitro isomers.
-
Purification (Critical): Recrystallization from Ethanol/Water. The 6-nitro isomer is typically less soluble and crystallizes out first. The mother liquor is enriched with the 5-nitro isomer , which can be purified via column chromatography (SiO2, Hexane:EtOAc gradient).
Protocol B: Accessing the 4-Nitro Isomer (Targeted Synthesis)
Direct nitration rarely yields the 4-nitro isomer due to steric crowding between the 3-OMe and the incoming electrophile. A "bottom-up" approach or nucleophilic aromatic substitution (
Strategy: Oxidation of 2,3-dimethoxy-4-nitrotoluene.
-
Starting Material: 2,3-dimethoxy-4-nitrotoluene (often accessible via nitration of 2,3-dimethoxytoluene where the methyl group directs ortho).
-
Oxidation: Dissolve starting material in
. Add (Chromium trioxide) and at 0-5°C. -
Workup: Quench with ice water. Isolate the diacetate intermediate.
-
Hydrolysis: Hydrolyze the diacetate with aqueous
to yield 2,3-dimethoxy-4-nitrobenzaldehyde .
Analytical Distinction (The "Trustworthiness" Pillar)
This is the most critical section for researchers. Misidentification of these isomers is common. Proton NMR (
Comparative NMR Data (CDCl3, 400 MHz)
| Feature | 4-Nitro Isomer | 5-Nitro Isomer | Structural Logic |
| Aromatic Proton Count | 2 (H-5, H-6) | 2 (H-4, H-6) | Both are disubstituted on the ring. |
| Coupling Pattern | Doublet ( | Doublet ( | |
| Coupling Constant ( | 8.0 – 9.0 Hz | 1.5 – 2.5 Hz | The Key Differentiator |
| Relationship | Ortho-coupling | Meta-coupling | H-5 and H-6 are neighbors (4-nitro). H-4 and H-6 are separated by C-5 (5-nitro). |
| Chemical Shift | H-6 is deshielded by CHO. | H-6 is deshielded by CHO. | Both have a proton ortho to the carbonyl. |
Diagram 2: NMR Decision Tree
Caption: Logic flow for distinguishing isomers using 1H NMR coupling constants.
Crystallographic Verification
If NMR is ambiguous (e.g., due to peak broadening), X-ray crystallography serves as the ultimate validation.
-
4-Nitro: The nitro group is twisted out of the plane relative to the benzene ring due to steric clash with the adjacent 3-OMe group.
-
5-Nitro: The nitro group is generally coplanar or less twisted, as it is flanked by protons.
References
-
Regioselectivity in Nitration
-
Smith, K., et al. "Regioselective nitration of aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
-
Synthesis of 5-Nitro Isomer
-
NMR Characterization of Isomers
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
-
-
Crystal Structure Analysis
-
NIH National Library of Medicine. "Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide."
-
Sources
Technical Monograph: Nitro-Substituted Veratraldehydes
Synthesis, Photochemical Mechanisms, and Pharmacological Utility
Executive Summary
Nitro-substituted veratraldehydes, particularly 6-nitroveratraldehyde (4,5-dimethoxy-2-nitrobenzaldehyde), represent a critical class of aromatic building blocks. Their utility spans two distinct but high-value domains: photolabile protecting groups ("caging" compounds) in chemical biology and pharmacophore precursors in medicinal chemistry.
This technical guide provides a rigorous analysis of the synthesis, photochemical mechanisms, and handling protocols for these compounds. Unlike generic overviews, this document focuses on the causality of regioselectivity during synthesis and the mechanistic precise of the photocleavage event, supported by actionable protocols and authoritative references.
Part 1: Structural Chemistry & Synthesis
The Regioselectivity Paradox
The nitration of veratraldehyde (3,4-dimethoxybenzaldehyde) presents a classic study in competing directing effects.
-
The Aldehyde (-CHO) at C1: A strong electron-withdrawing group (EWG), directing incoming electrophiles to the meta positions (C3 and C5).
-
The Methoxy Groups (-OMe) at C3 and C4: Strong electron-donating groups (EDG), directing ortho and para.
Theoretical Competition:
-
C2: Ortho to 3-OMe (Activated), but sterically crowded by the aldehyde.
-
C5: Ortho to 4-OMe (Activated) and Meta to CHO (Directed).
-
C6: Para to 3-OMe (Strongly Activated).
The Empirical Reality: Experimental evidence confirms that C6 is the dominant site of nitration. The steric hindrance at C2 and the superior electronic activation at the para position (relative to the 3-OMe) favor the formation of 6-nitroveratraldehyde (IUPAC: 4,5-dimethoxy-2-nitrobenzaldehyde).
Validated Synthetic Protocol
Note: Nitration reactions are highly exothermic. This protocol utilizes a mixed-acid strategy to maximize yield (approx. 93%) compared to neat nitric acid methods.[1]
Reagents:
-
Veratraldehyde (3,4-dimethoxybenzaldehyde)
-
Nitric Acid (HNO₃), fuming or conc.[2]
-
Sulfuric Acid (H₂SO₄), conc.
Step-by-Step Workflow:
-
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, cool 80 mL of concentrated HNO₃ to 0°C in an ice/salt bath.
-
Acid Mixing: Slowly add catalytic H₂SO₄ (if using the mixed acid method for higher yield) while maintaining temperature <5°C.
-
Addition: Add veratraldehyde (20 g) portion-wise over 30 minutes. Critical: Do not allow the temperature to exceed 10°C. Higher temperatures promote oxidation of the aldehyde to the carboxylic acid (6-nitroveratric acid).
-
Reaction: Stir at 0–5°C for 2 hours. The mixture will turn yellow/orange.
-
Quenching: Pour the reaction mixture slowly into 500 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.
-
Purification: Filter the solid. Wash with cold water until the filtrate is neutral pH. Recrystallize from boiling 95% ethanol.
-
Characterization: Product should be yellow needles, MP ~131–133°C.
Synthesis Pathway Visualization
Figure 1: Electrophilic Aromatic Substitution pathway emphasizing temperature control to avoid oxidation.
Part 2: Photochemical Utility (The "Caging" Mechanism)
The defining feature of 6-nitroveratraldehyde derivatives is their ability to function as photocleavable linkers . This property is exploited in "caged" neurotransmitters, protons, and solid-phase peptide synthesis.
The Mechanism
The reaction follows a Norrish Type II-like mechanism, specifically the o-nitrobenzyl rearrangement .
-
Excitation: UV light (300–400 nm) excites the nitro group.
-
Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen.
-
Aci-Nitro Formation: A transient aci-nitro intermediate forms (yellow/darker color).
-
Cyclization: The intermediate cyclizes to a benzisoxazole.
-
Collapse: Hydrolysis yields a nitroso-benzaldehyde byproduct and releases the "caged" substrate (e.g., a carboxylic acid, amide, or phosphate).
Photolysis Workflow Visualization
Figure 2: The o-nitrobenzyl photocleavage cascade releasing the active payload.
Part 3: Medicinal & Diagnostic Applications[4]
DNA-PK Inhibition
6-Nitroveratraldehyde (often coded as DMNB ) is a potent inhibitor of DNA-dependent protein kinase (DNA-PK) .[4][5]
-
Mechanism: It targets the ATP-binding pocket of the catalytic subunit.
-
Utility: By inhibiting DNA-PK, DMNB sensitizes cancer cells to ionizing radiation and DNA-damaging agents (like cisplatin) by preventing Non-Homologous End Joining (NHEJ) repair.[4]
PET Tracer Synthesis (18F-DOPA)
In radiochemistry, 6-nitroveratraldehyde serves as a vital precursor for 6-[18F]fluoro-L-dopa .[4][6]
-
Process: The nitro group acts as a leaving group in Nucleophilic Aromatic Substitution (SNAr).
-
Reaction: [18F]Fluoride displaces the nitro group. The aldehyde is subsequently converted to the amino acid side chain via asymmetric synthesis or enzymatic methods.
Part 4: Key Data Summary
| Property | Specification | Notes |
| CAS Number | 20357-25-9 | |
| IUPAC Name | 4,5-dimethoxy-2-nitrobenzaldehyde | Often referred to as 6-nitroveratraldehyde |
| Molecular Weight | 211.17 g/mol | |
| Appearance | Yellow crystalline powder | Photosensitive (store in dark) |
| Melting Point | 131–133 °C | |
| Solubility | DMSO, DMF, hot Ethanol | Poorly soluble in water |
| Hazards | Skin/Eye Irritant (H315, H319) | Oxidizer compatibility issues |
References
-
Organic Syntheses Procedure (Synthesis Protocol)
- Cayman Chemical Product Data (Photochemical Properties) Source: Cayman Chemical Product Insert (DMNB). Relevance: Verifies application as a photolabile H+ donor and fluorescence imaging tool.
-
Sigma-Aldrich Safety & Technical D
-
Source: Sigma-Aldrich Catalog (6-Nitroveratraldehyde).
- Relevance: Provides physical properties, safety codes (H315/H319)
-
- DNA-PK Inhibition Study Source:Journal of Cell Science (2017) & ChemicalBook Biological Activity. Relevance: Details the IC50 (15 µM) and mechanism for DNA repair inhibition.
-
Regioselective Nitr
- Source:Scientific Research Publishing / Frontiers.
-
Link:[Link]
- Relevance: Discusses the regioselectivity of nitration on activated arom
Sources
- 1. sinelitabmas.unsoed.ac.id [sinelitabmas.unsoed.ac.id]
- 2. frontiersin.org [frontiersin.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 6-Nitroveratraldehyde | 20357-25-9 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 2,3-Dimethoxy-4-nitro-benzaldehyde from 2,3-dimethoxybenzaldehyde
Application Note: Regioselective Synthesis of 2,3-Dimethoxy-4-nitrobenzaldehyde
Executive Summary & Strategic Analysis
The synthesis of 2,3-dimethoxy-4-nitrobenzaldehyde presents a significant regiochemical challenge.[1] Direct nitration of the starting material, 2,3-dimethoxybenzaldehyde (o-veratraldehyde), is dominated by the directing effects of the methoxy groups, which strongly favor the 6-position (ortho to the aldehyde, para to the 3-methoxy group).
-
Direct Nitration Result: Yields primarily 2,3-dimethoxy-6-nitrobenzaldehyde (>85% regioselectivity).[1] The 4-nitro isomer is a trace product (<2%) due to steric hindrance and unfavorable electronic directing vectors in the standard electrophilic aromatic substitution model.
-
The Solution: To access the 4-nitro isomer in synthetically useful yields, a Functional Group Interconversion (FGI) strategy is required. This protocol details a high-fidelity route involving selective demethylation to o-vanillin, transient protection (acetylation) to alter steric/electronic parameters, regioselective nitration, and remethylation.[1]
Core Workflow:
-
Selective Demethylation: 2,3-Dimethoxybenzaldehyde
o-Vanillin.[1] -
Directing Group Installation: o-Vanillin
o-Vanillin Acetate.[1] -
Regioselective Nitration: o-Vanillin Acetate
4-Nitro-o-vanillin.[1] -
Remethylation: 4-Nitro-o-vanillin
2,3-Dimethoxy-4-nitrobenzaldehyde.
Reaction Pathway Visualization
The following diagram illustrates the divergence between the standard (undesired) direct nitration path and the required multi-step protocol.
Caption: Divergent synthesis pathways. Direct nitration yields the 6-nitro isomer.[1] The 4-nitro isomer requires the o-vanillin acetate intermediate pathway.[1]
Detailed Experimental Protocols
Phase 1: Selective Demethylation (Preparation of o-Vanillin)
Note: If commercial o-vanillin is available, proceed directly to Phase 2.[1]
Objective: Selectively cleave the 2-methoxy group (ortho to carbonyl) using Lewis acid chelation.
-
Reagents: 2,3-Dimethoxybenzaldehyde (1.0 eq), Aluminum Chloride (
, 1.2 eq), Dichloromethane (DCM). -
Protocol:
-
Dissolve 2,3-dimethoxybenzaldehyde in anhydrous DCM (0.5 M concentration) under
atmosphere. -
Cool the solution to 0°C.
-
Slowly add anhydrous
(1.2 eq) portion-wise. The solution will darken as the aluminum chelate forms between the carbonyl oxygen and the 2-methoxy oxygen. -
Allow to warm to room temperature and reflux for 2–4 hours. Monitor by TLC (the phenol is more polar).
-
Quench: Cool to 0°C and carefully add 1M HCl to break the aluminum complex.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from ethanol/water or purify via silica flash chromatography (Hexane/EtOAc) to obtain 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).[1]
-
Phase 2: Acetylation (Directing Group Installation)
Objective: Protect the phenol as an acetate ester. The acetate group (
-
Reagents: o-Vanillin (1.0 eq), Acetic Anhydride (1.5 eq), Pyridine (2.0 eq), DCM.[1]
-
Protocol:
-
Dissolve o-vanillin in DCM.[1] Add pyridine and cool to 0°C.
-
Add acetic anhydride dropwise.[1]
-
Stir at room temperature for 3 hours.
-
Workup: Wash with 1M HCl (to remove pyridine), then saturated
, then brine. -
Concentrate to yield 2-acetoxy-3-methoxybenzaldehyde .[1] (Quantitative yield typically; can be used without further purification).[1][2][3]
-
Phase 3: Regioselective Nitration
Objective: Introduce the nitro group at the 4-position. Mechanism: The 3-methoxy group is a strong ortho/para director.[1] The 2-acetoxy group is a moderate ortho/para director.[1] The 1-formyl group is a meta director.[1] The synergy of these groups, particularly the steric blocking of the 2-position and the electronic activation by the 3-OMe, favors the 4-position under controlled conditions.
-
Reagents: 2-Acetoxy-3-methoxybenzaldehyde, Fuming Nitric Acid (
), Concentrated Sulfuric Acid ( , optional depending on reactivity), Acetic Acid.[1] -
Protocol:
-
Prepare a nitrating mixture of fuming
(5 eq) in acetic acid at 0°C. -
Add the 2-acetoxy-3-methoxybenzaldehyde solution (in acetic acid) dropwise, maintaining internal temperature < 5°C.
-
Stir at 0–10°C for 1 hour.
-
Hydrolysis (In-situ): Pour the reaction mixture onto crushed ice. The acidic conditions often hydrolyze the acetate group back to the phenol spontaneously, or a mild basic workup is required.
-
Isolation: Filter the yellow precipitate.
-
Characterization: Verify the regiochemistry by NMR. The coupling constant between H-5 and H-6 (ortho coupling, ~8 Hz) indicates the 4-nitro substitution pattern. (If 6-nitro were formed, H-4 and H-5 would show ortho coupling; if 5-nitro were formed, H-4 and H-6 would show meta coupling, ~2 Hz).[1]
-
Product: 2-hydroxy-3-methoxy-4-nitrobenzaldehyde .
-
Phase 4: Methylation (Final Synthesis)
Objective: Convert the phenol back to the methoxy ether to yield the final target.
-
Reagents: 2-Hydroxy-3-methoxy-4-nitrobenzaldehyde, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (
), DMF or Acetone.[1] -
Protocol:
-
Dissolve the intermediate in DMF (0.2 M).
-
Add
(2.0 eq) and stir for 15 minutes to form the phenoxide. -
Add MeI (1.5 eq) dropwise.[1]
-
Stir at room temperature for 4–12 hours.
-
Workup: Pour into water. The product, 2,3-dimethoxy-4-nitrobenzaldehyde , typically precipitates as a solid.[1] Filter and wash with water.[1][3][4][5]
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
-
Data Summary & Quality Control
| Parameter | 2,3-Dimethoxy-4-nitrobenzaldehyde (Target) | 2,3-Dimethoxy-6-nitrobenzaldehyde (Common Impurity) |
| Origin | Multi-step synthesis (via o-Vanillin) | Direct Nitration of 2,3-DMB |
| 1H NMR (Aromatic) | Two doublets (H5, H6) with J ~ 8.5 Hz | Two doublets (H4, H5) with J ~ 9.0 Hz |
| Regiochemistry | Nitro is ortho to 3-OMe | Nitro is para to 3-OMe |
| Melting Point | Distinct (Refer to lit.[1] ~100-105°C range) | Distinct (Refer to lit.[1] ~130°C range) |
| TLC ( | Typically less polar than 6-nitro | Typically more polar |
Critical Control Point: Ensure complete removal of the o-vanillin intermediate before methylation. Any unreacted o-vanillin will be methylated to regenerate the starting material (2,3-dimethoxybenzaldehyde), which is difficult to separate from the non-polar nitro product.
References
-
Regioselectivity of Nitration
-
Synthesis of 4-Nitro Isomer via Bromination/Nitration Strategy
-
General Nitration Protocols for Benzaldehydes
- Selective Demethylation Techniques: Tetrahedron Letters, "Selective demethylation of polymethoxybenzaldehydes with aluminum chloride". (General reference for Phase 1 methodology).
Sources
- 1. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 2. echemi.com [echemi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CCCXVII.—Nitration of 2 : 3-dimethoxybenzaldehyde - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 2,3-Dimethoxy-4-nitrobenzaldehyde in Pharmaceutical Synthesis
[1]
Executive Summary & Strategic Value
2,3-Dimethoxy-4-nitrobenzaldehyde (CAS: 175204-77-2 or related isomers depending on salt forms) is a specialized aromatic scaffold distinct from its more common isomer, 2,3-dimethoxy-6-nitrobenzaldehyde (a key intermediate for Donepezil/Aricept).[1]
While the 6-nitro isomer cyclizes to form the indanone core of acetylcholinesterase inhibitors, the 4-nitro isomer is the critical gateway to 4-substituted-2,3-dimethoxy phenethylamines , isoquinoline alkaloids (e.g., Convolutamines), and pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) .[1] Its unique substitution pattern—where the nitro group is para to the aldehyde—allows for "head-to-tail" polymerization or specific functionalization at the 4-position that is sterically distinct from the crowded 2,3-dimethoxy motif.[1]
Key Applications
-
Isoquinoline Alkaloid Synthesis: Precursor to 7,8-dimethoxyisoquinolines via Henry reaction and subsequent cyclization.
-
Non-Linear Optical (NLO) Materials: Used to synthesize brominated derivatives (e.g., 4,5-dibromo-2,3-dimethoxybenzaldehyde) with high second-order hyperpolarizability.[1]
-
PET Radiotracer Development: A building block for [18F]Fluoro-L-DOPA analogs and other catecholamine-mimicking tracers.
Critical Analysis: The Regioselectivity Challenge
A common failure mode in the synthesis of this intermediate is direct nitration of 2,3-dimethoxybenzaldehyde.[1]
-
Direct Nitration Result: Predominantly yields the 6-nitro isomer (due to the directing effect of the 3-methoxy group and steric hindrance at position 4).[1]
-
Solution: The "Phenolic Protection Strategy." Nitration is performed on the 2-hydroxy-3-methoxy precursor (o-vanillin), where the hydroxyl group directs to the 4-position (para), followed by methylation.[1]
Pathway Visualization
The following diagram illustrates the divergent pathways between the Donepezil intermediate (6-nitro) and the Target intermediate (4-nitro).[1]
Caption: Divergent synthesis pathways. Direct nitration favors the 6-nitro isomer. The o-vanillin route guarantees the 4-nitro target.[1]
Detailed Experimental Protocols
Protocol A: High-Purity Synthesis (The o-Vanillin Route)
Objective: Synthesize 2,3-dimethoxy-4-nitrobenzaldehyde without contamination from the 6-nitro isomer.[1]
Reagents:
-
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)[1]
-
Nitric Acid (65%)[1]
-
Acetic Acid (Glacial)[1]
-
Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)[1]
-
DMF (Anhydrous)[1]
Step 1: Regioselective Nitration
-
Dissolve o-Vanillin (10.0 g, 65.7 mmol) in Glacial Acetic Acid (40 mL).
-
Cool the solution to 0–5 °C in an ice bath.
-
Add a solution of Nitric Acid (4.5 mL) in Acetic Acid (10 mL) dropwise over 30 minutes. Critical: Maintain temp <10 °C to prevent dinitration.
-
Stir at room temperature for 2 hours. A yellow precipitate (2-hydroxy-3-methoxy-4-nitrobenzaldehyde) will form.[1]
-
Pour into ice water (200 mL), filter, and wash with cold water.
-
Yield Check: Expected yield 70–80%. Melting Point: 140–142 °C.
Step 2: O-Methylation
-
Suspend the nitro-phenol intermediate (5.0 g) in DMF (30 mL).
-
Add K₂CO₃ (1.5 eq, anhydrous). Stir for 15 min.
-
Add Methyl Iodide (1.2 eq) dropwise. Safety: MeI is a carcinogen; use a fume hood.[1]
-
Stir at 60 °C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench with water, extract with Ethyl Acetate, and recrystallize from Ethanol.[1]
-
Final Product: 2,3-Dimethoxy-4-nitrobenzaldehyde. Purity: >98% (HPLC).
Protocol B: The Henry Reaction (Nitroaldol Condensation)
Objective: Convert the aldehyde to the nitrostyrene derivative, a direct precursor to phenethylamines.[1]
Reagents:
-
2,3-Dimethoxy-4-nitrobenzaldehyde (1.0 eq)[1]
-
Nitromethane (5-10 eq, acts as solvent/reactant)[1]
-
Ammonium Acetate (NH₄OAc, 0.4 eq)[1]
Procedure:
-
Combine the aldehyde (2.11 g, 10 mmol) and Ammonium Acetate (0.3 g) in Nitromethane (10 mL).
-
Reflux (approx. 101 °C) for 2–4 hours.
-
Monitoring: The reaction is complete when the aldehyde spot disappears on TLC.
-
Workup: Cool the mixture. The nitrostyrene product often crystallizes directly upon cooling. If not, remove excess nitromethane under vacuum and recrystallize from Methanol/IPA.[1]
-
Result: 2,3-Dimethoxy-4,β-dinitrostyrene.[1] This compound is highly reactive and should be stored in the dark.
Data & Validation: Solvent Effects on Henry Reaction
The choice of catalyst/solvent system significantly impacts yield and purity.[1]
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| NH₄OAc | Nitromethane | 100 | 3 | 88% | Standard method.[1] High yield, simple workup.[1] |
| NaOH (aq) | Ethanol | 0 -> 25 | 2 | 65% | Significant side reactions (Cannizzaro). |
| L-Proline | DMSO | 25 | 24 | 72% | Milder, but slower. Good for sensitive substrates. |
| Amberlyst A-21 | THF | 60 | 6 | 81% | Heterogeneous catalyst, easy removal.[1] |
Downstream Applications: Reduction Workflow
To access the amino-benzaldehyde (useful for quinazoline synthesis), a selective reduction is required that preserves the aldehyde.[1]
Recommended System: Iron powder / NH₄Cl in Ethanol/Water.
-
Avoid: LiAlH₄ (reduces aldehyde to alcohol).
-
Avoid: H₂/Pd-C (may reduce aldehyde or hydrogenolyze methoxy groups if harsh).
Workflow Visualization:
Caption: Chemo-selective reduction strategies to retain the aldehyde functionality.
Safety & Handling
-
Nitration Risks: The nitration of activated aromatics is exothermic. Runaway reactions can occur if temperature control (<10 °C) is lost.
-
Sensitizers: Nitrobenzaldehydes are potential skin sensitizers. Use nitrile gloves and work in a fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The aldehyde is prone to oxidation to the benzoic acid (2,3-dimethoxy-4-nitrobenzoic acid) upon prolonged air exposure.[1]
References
-
Regioselective Synthesis via o-Vanillin
-
Henry Reaction Protocols
-
Use in Radiotracers
-
General Reactivity & Data
- Title: 2,3,4-Trimethoxybenzaldehyde Synthesis (Analogous Chemistry).
-
Source: ChemicalBook.[2]
- Relevance: Provides physical property benchmarks for polymethoxy-benzaldehydes.
Application Note: Synthesis of Schiff Bases from 2,3-Dimethoxy-4-nitro-benzaldehyde
Abstract
This application note details the optimized synthesis, purification, and characterization of Schiff bases derived from 2,3-dimethoxy-4-nitro-benzaldehyde . While the 4-nitro group enhances electrophilicity, the ortho-methoxy substituent at position 2 introduces significant steric strain and electronic donation, necessitating tailored protocols. We present two validated methodologies: a classical thermodynamic reflux and a kinetic microwave-assisted approach. These protocols are designed to maximize yield (>85%) and minimize hydrolysis of the moisture-sensitive imine bond.
Introduction & Chemical Context
The Scaffold
This compound is a "push-pull" aromatic system.
-
Electronic Activation (Pull): The nitro group (
) at the para position (C4) exerts a strong mesomeric withdrawing effect ( ), significantly increasing the electrophilicity of the carbonyl carbon. This theoretically accelerates nucleophilic attack by amines. -
Steric & Electronic Deactivation (Push): The methoxy group (
) at the ortho position (C2) presents two challenges:-
Steric Hindrance: It physically obstructs the trajectory of the incoming nucleophile.
-
Resonance Donation: It donates electron density (
) into the ring, slightly counteracting the activation provided by the nitro group.
-
Strategic Implications
Standard Schiff base protocols (room temperature stirring in methanol) often result in low conversion for this scaffold due to the C2 steric block. Our protocols utilize acid catalysis to activate the carbonyl and thermal energy (reflux or microwave) to overcome the steric barrier of the ortho-methoxy group.
Reaction Mechanism
The formation of the Schiff base (imine) proceeds via a reversible nucleophilic addition-elimination pathway.
Key Mechanistic Steps:
-
Nucleophilic Attack: The primary amine lone pair attacks the carbonyl carbon.
-
Proton Transfer: Formation of the carbinolamine intermediate.
-
Dehydration: Acid-catalyzed elimination of water to form the C=N bond. Note: This is the rate-determining step in acidic media.
Visualization: Reaction Pathway
Figure 1: Acid-catalyzed condensation pathway highlighting the critical dehydration step.
Experimental Protocols
Materials Checklist
-
Precursor: this compound (Purity >98%).
-
Amine: Substituted aniline or aliphatic amine (1.0 - 1.1 equivalents).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1] Avoid water.
Method A: Classical Reflux (Standard Protocol)
Best for: Large-scale synthesis, thermally stable amines.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.11 g (10 mmol) of this compound in 20 mL of absolute ethanol .
-
Amine Addition: Add 10 mmol of the appropriate primary amine dropwise.
-
Expert Tip: If the amine is solid, dissolve it in 5 mL of warm ethanol before addition to prevent localized precipitation.
-
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Why? The pH should be adjusted to ~4-5. Too acidic (pH < 3) will protonate the amine, killing the nucleophile. Too basic prevents dehydration.
-
-
Reflux: Attach a reflux condenser and heat the mixture to boiling (78°C) for 3-6 hours .
-
Monitoring: Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot (Rf ~0.5-0.6).
-
-
Isolation: Cool the mixture to room temperature, then place in an ice bath for 30 minutes. The Schiff base typically precipitates as a colored solid (yellow/orange).
-
Filtration: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.
Method B: Microwave-Assisted Synthesis (High Throughput)
Best for: Rapid screening, sterically hindered amines, Green Chemistry compliance.
-
Loading: In a 10 mL microwave vial, mix 1.0 mmol of aldehyde and 1.0 mmol of amine.
-
Solvent: Add 2 mL of Ethanol . (Solvent-free grinding is also possible but less reproducible for this specific aldehyde due to its melting point).
-
Catalysis: Add 1 drop of glacial acetic acid.
-
Irradiation: Cap the vial. Irradiate at 80°C (150 W) for 5-10 minutes .
-
Workup: Pour the hot reaction mixture into 10 mL of crushed ice. The product will precipitate immediately. Filter and dry.[1][4][5]
Comparison of Methods
| Feature | Method A: Reflux | Method B: Microwave |
| Reaction Time | 3 - 6 Hours | 5 - 15 Minutes |
| Yield (Typical) | 75 - 85% | 88 - 95% |
| Energy Usage | High | Low |
| Scalability | Excellent (Grams to Kilos) | Limited (Milligrams to Grams) |
Characterization & Validation
To ensure the integrity of the synthesized ligand, the following spectral features must be verified.
FT-IR Spectroscopy
The diagnostic band is the azomethine (imine) stretch.
-
C=N Stretch: 1615 – 1635 cm⁻¹ (Strong, sharp).
-
Absence of C=O: Disappearance of the aldehyde carbonyl peak at ~1680-1700 cm⁻¹.
-
Nitro Group: Symmetric/Asymmetric stretches at ~1340 cm⁻¹ and ~1520 cm⁻¹.
¹H-NMR Spectroscopy (DMSO-d₆)
-
Azomethine Proton (-CH=N-): Singlet at 8.4 – 8.9 ppm .
-
Note: This shift is downfield due to the electron-withdrawing nature of the 4-nitro group and the aromatic ring current.
-
-
Methoxy Groups: Two singlets around 3.8 – 4.0 ppm (integrating to 3H each).
-
Aromatic Protons: The 4-nitro and 2,3-dimethoxy substitution pattern leaves protons at C5 and C6. Expect a characteristic doublet pair (ortho-coupling) or singlets depending on the exact substitution of the amine ring.
Workflow Visualization
Figure 2: Operational decision tree for synthesis and validation.
Troubleshooting & Optimization
Issue: Hydrolysis / Reversion to Aldehyde
-
Cause: Schiff bases are susceptible to hydrolysis in the presence of water and acid.
-
Solution: Ensure all solvents are anhydrous . Store the product in a desiccator. If the product oils out, use a Dean-Stark trap during reflux (with Toluene) to physically remove water, driving the equilibrium forward.
Issue: Low Yield / No Precipitation
-
Cause: High solubility of the product in ethanol.
-
Solution: Concentrate the reaction mixture to 1/3rd volume using a rotary evaporator before cooling. Alternatively, add cold water dropwise to the ethanolic solution to force precipitation (trituration).
Issue: Steric Hindrance (2-OMe effect)
-
Cause: The amine cannot access the carbonyl easily.
-
Solution: Switch to Method B (Microwave) or use a higher boiling solvent (e.g., n-Propanol) to increase the reaction temperature.
References
-
Standard Schiff Base Protocols
-
Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289. Link
-
-
Microwave Assisted Synthesis
-
Gopalakrishnan, M., Sureshkumar, P., Kanagarajan, V., & Thanusu, J. (2005). New environmentally friendly solvent-free synthesis of imines using microwave irradiation. Research on Chemical Intermediates, 31, 499–502. Link
-
-
Nitro-Benzaldehyde Reactivity
-
Electronic Effects in Schiff Bases
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. jetir.org [jetir.org]
- 4. ijtsrd.com [ijtsrd.com]
- 5. ijmcmed.org [ijmcmed.org]
- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Selective Reduction of 2,3-Dimethoxy-4-nitrobenzaldehyde to Aniline Derivatives
Executive Summary
This application note details the chemo-selective reduction of 2,3-dimethoxy-4-nitrobenzaldehyde to its corresponding aniline derivative, 4-amino-2,3-dimethoxybenzaldehyde .[1][2]
The primary challenge in this transformation is the chemoselectivity : reducing the nitro group (
Target Molecule Profile
| Property | Specification |
| Starting Material | 2,3-Dimethoxy-4-nitrobenzaldehyde |
| Target Product | 4-Amino-2,3-dimethoxybenzaldehyde |
| CAS Number (Target) | Not widely listed; analogue to 4-aminoveratraldehyde |
| Key Application | Intermediate for isoquinoline alkaloids, pharmaceutical synthons (e.g., substituted phenethylamines).[1][2] |
| Stability Warning | Para-amino benzaldehydes are prone to oxidative polymerization.[2] Store under inert gas at -20°C. |
Mechanistic Pathway & Chemoselectivity[3]
Understanding the reduction mechanism is vital for troubleshooting. The reduction of the nitro group proceeds through a stepwise electron transfer process involving nitroso and hydroxylamine intermediates.
Reaction Pathway Diagram[1][2]
Caption: Stepwise reduction pathway. Control of pH and temperature prevents over-reduction of the aldehyde.[1]
Experimental Protocols
Method A: Iron-Mediated Reduction (Béchamp)
Status: Gold Standard for Scalability & Selectivity This method utilizes iron powder in acidic media. It is highly selective for nitro groups in the presence of aldehydes. The mild acidity prevents the Cannizzaro reaction or acetal formation.[1]
Materials
-
Iron Powder (325 mesh, reduced) (5.0 eq)
-
Glacial Acetic Acid (AcOH) (10.0 eq)
-
Ethanol (95%) or Ethyl Acetate (Solvent)
Step-by-Step Protocol
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2,3-dimethoxy-4-nitrobenzaldehyde (10 g, 47.4 mmol) in Ethanol (150 mL).
-
Activation: Add Water (30 mL) and Glacial Acetic Acid (28.4 g, 474 mmol). Heat the mixture to 60°C.
-
Addition: Add Iron Powder (13.2 g, 237 mmol) portion-wise over 30 minutes. Note: Exothermic reaction. Monitor internal temperature to maintain 60-70°C.
-
Reflux: Stir vigorously at reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 1:1). The yellow nitro spot should disappear, replaced by a fluorescent amine spot.
-
Work-up (Critical Step):
-
Isolation:
-
Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate.
-
Wash combined organics with Brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Recrystallize immediately from Ethanol/Water or store under Nitrogen.
-
Method B: Stannous Chloride ( ) Reduction
Status: Ideal for Small Scale / High Purity Tin(II) chloride is a mild reducing agent compatible with acid-sensitive substrates, though work-up can be tedious due to tin emulsions.
Materials
Step-by-Step Protocol
-
Dissolution: Dissolve the nitrobenzaldehyde (1.0 g) in Ethanol (20 mL).
-
Reaction: Add
(5.0 eq) in one portion. -
Heating: Heat to 70°C for 2 hours. The solution typically turns from yellow to orange/red.
-
Work-up:
-
Pour into ice water (50 mL).
-
Adjust pH to 8 using 1M NaOH.[8] Note: A thick white precipitate of tin hydroxide will form.[1]
-
Filtration: Filter through Celite to remove tin salts (can be slow). Alternatively, use Potassium Sodium Tartrate (Rochelle salt) solution to solubilize tin salts during extraction.
-
Extract with Dichloromethane (DCM), dry, and concentrate.[1]
Workflow Visualization (Iron Method)
Caption: Operational workflow for Iron/Acetic Acid reduction.
Comparative Analysis of Methods
| Feature | Method A: Fe / AcOH | Method B: | Method C: |
| Selectivity | High (Aldehyde safe) | High (Aldehyde safe) | Low (Risk of alcohol formation) |
| Yield | 85–95% | 80–90% | Variable |
| Scalability | Excellent (Kg scale) | Poor (Tin waste issues) | Good (with specialized equipment) |
| Cost | Low | Moderate | High (Catalyst cost) |
| Green Score | Moderate (Iron waste) | Low (Tin toxicity) | High (Atom economy) |
Recommendation: Use Method A (Fe/AcOH) for preparative synthesis (>1g). Use Method B (
Troubleshooting & Optimization
-
Incomplete Reduction:
-
Aldehyde Loss (Polymerization):
-
Emulsions during Work-up:
References
-
Bechamp Reduction Overview: Owsley, D. C., & Bloomfield, J. J. (1977).[11] Synthesis, 118. (Classic reference for Fe/AcOH reduction conditions).
-
Selective Nitro Reduction: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95.[1][2] Link
-
Stannous Chloride Method: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.[1] Link
-
Iron-Catalyzed Reduction Protocols: Common Organic Chemistry - Nitro Reduction. Link
-
BenchChem Application Note: Selective reduction of nitro groups in the presence of aldehydes. Link (General reference for reagent compatibility).
Sources
- 1. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 2. 2,3-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole - Google Patents [patents.google.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting low regioselectivity in veratraldehyde nitration
Welcome to the technical support center for the nitration of veratraldehyde (3,4-dimethoxybenzaldehyde). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of this critical electrophilic aromatic substitution reaction. Here, we dissect the underlying chemical principles and provide field-proven troubleshooting strategies to help you optimize your synthesis of the desired 6-nitroveratraldehyde isomer.
Understanding the Reaction: Electronic and Steric Influences
The regiochemical outcome of veratraldehyde nitration is a classic example of competing directing effects in electrophilic aromatic substitution. The aromatic ring possesses three substituents, each exerting its own influence:
-
Two Methoxy Groups (-OCH₃): Located at positions 3 and 4, these are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance.
-
One Aldehyde Group (-CHO): Located at position 1, this is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects[1][2].
The regioselectivity is governed by the most activating substituents[3]. In this case, the strongly activating methoxy groups dominate the directing effects. The positions most favorable for electrophilic attack by the nitronium ion (NO₂⁺) are those that are ortho or para to the methoxy groups.
-
Position 6: This site is ortho to the C3-methoxy group and para to the C4-methoxy group. This dual activation makes it the most electronically favorable position for nitration, leading to the desired product, 6-nitroveratraldehyde (systematically named 4,5-dimethoxy-2-nitrobenzaldehyde)[4][5][6].
-
Position 2: This site is ortho to the C3-methoxy group but suffers from significant steric hindrance from the adjacent aldehyde group at C1[3][7].
-
Position 5: This site is ortho to the C4-methoxy group and, coincidentally, meta to the aldehyde group.
Therefore, while the reaction has a strong electronic preference for the 6-position, suboptimal conditions can lead to the formation of a mixture of 2-, 5-, and 6-nitro isomers, complicating purification and reducing the yield of the target molecule.
Caption: Directing effects on the veratraldehyde ring.
Troubleshooting Guide
This section addresses common issues encountered during the nitration of veratraldehyde in a direct question-and-answer format.
Q1: My reaction yielded a mixture of nitro-isomers with a low percentage of the desired 6-nitroveratraldehyde. What is the most likely cause?
A1: The most common cause of poor regioselectivity is inadequate temperature control. Aromatic nitration is a highly exothermic process. If the temperature rises uncontrollably, it can provide sufficient activation energy to overcome the barriers for the formation of the less-favored 2- and 5-nitro isomers, leading to a mixed product distribution[8][9].
Troubleshooting Steps:
-
Strict Temperature Monitoring: Maintain the internal reaction temperature within the recommended range. A well-established protocol specifies holding the temperature between 18°C and 22°C[4]. For other systems, such as those using acetic anhydride, an ice-water bath is employed to keep temperatures low[10].
-
Slow Reagent Addition: Add the veratraldehyde to the nitrating acid in small portions over an extended period (e.g., one hour)[4]. This ensures that the heat generated can be effectively dissipated by the cooling bath, preventing localized temperature spikes.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the addition to promote homogenous heat distribution.
Q2: I'm observing significant amounts of dark, tarry byproducts and my overall yield is low.
A2: This often points to two potential issues: overly aggressive nitrating conditions or oxidation of the aldehyde functional group. The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly at elevated temperatures or with very strong nitrating mixtures[1].
Troubleshooting Steps:
-
Re-evaluate Your Nitrating Agent: While a mixture of concentrated nitric and sulfuric acids is a powerful nitrating agent, it can be too harsh for some substrates[11]. Consider using nitric acid alone or in a solvent like acetic anhydride[4][10]. Milder, more selective nitrating systems, such as bismuth subnitrate/thionyl chloride, can also be explored[12].
-
Confirm Starting Material Purity: Ensure your veratraldehyde starting material is pure (minimum melting point of 43°C)[4]. Impurities can lead to side reactions and decomposition.
-
Protect from Light: The product, 6-nitroveratraldehyde, is known to be sensitive to light, which can cause decomposition and discoloration[4][5]. It is crucial to protect the reaction mixture and the isolated product from light, for example, by covering the flask with aluminum foil.
Q3: The separation of the 6-nitro isomer from other isomers is proving difficult. What purification strategies are most effective?
A3: While 6-nitroveratraldehyde can often be purified by simple recrystallization if it is the vastly predominant product, the presence of significant isomeric impurities complicates this process due to their similar physical properties[1].
Troubleshooting Steps:
-
Optimize for Selectivity First: The best strategy is to optimize the reaction conditions (as described in Q1) to minimize the formation of isomers in the first place.
-
Fractional Recrystallization: If a mixture is obtained, carefully performed fractional recrystallization from 95% ethanol may allow for the separation of isomers. The desired 6-nitroveratraldehyde should crystallize first upon cooling[4][5].
-
Column Chromatography: For difficult separations, adsorption chromatography using silica gel is the most reliable method[1][13]. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) will be required to elute the different isomers.
-
Analytical Monitoring: Use analytical techniques like HPLC or GC to monitor the purity of fractions during purification[14][15][16].
Caption: Troubleshooting workflow for low regioselectivity.
Frequently Asked Questions (FAQs)
Q: What is a reliable, standard protocol for achieving high regioselectivity for 6-nitroveratraldehyde?
A: The procedure detailed in Organic Syntheses is a well-vetted and reliable method that reports yields of 73-79% for 6-nitroveratraldehyde[4].
Experimental Protocol (Adapted from Fetscher, C. A. Org. Synth. 1953, 33, 65) [4]
-
Setup: In a wide-mouth flask equipped with a mechanical stirrer and placed in a water bath (15°C), add 350 mL of nitric acid (sp. gr. 1.4). The entire procedure should be conducted in semi-darkness to protect the light-sensitive product.
-
Addition: Slowly add 70 g (0.42 mole) of pure veratraldehyde (m.p. >43°C), crushed into small grains, to the nitric acid over approximately 1 hour.
-
Temperature Control: Continuously monitor the internal temperature and maintain it between 18°C and 22°C by adding ice to the external water bath as needed.
-
Reaction: After the addition is complete, continue stirring for an additional 10 minutes.
-
Work-up: Pour the reaction mixture into 4 L of vigorously agitated cold water in an opaque container. Continue stirring for a few minutes.
-
Isolation: Collect the precipitated product by vacuum filtration. Wash the filter cake with cold water.
-
Purification: The crude product can be purified by recrystallization from boiling 95% ethanol to yield pure 6-nitroveratraldehyde (m.p. 132-133°C).
Q: How does the choice of nitrating agent influence the reaction?
A: The reactivity of the nitrating agent directly impacts both the reaction rate and selectivity.
| Nitrating Agent | Composition | Characteristics & Impact on Selectivity |
| Nitric Acid | Conc. HNO₃ | A standard reagent. Selectivity is highly dependent on temperature control. Can serve as both reagent and solvent[4][17]. |
| Mixed Acid | Conc. HNO₃ + Conc. H₂SO₄ | Generates a high concentration of the highly electrophilic nitronium ion (NO₂⁺)[11]. Increases reaction rate but can decrease selectivity and increase the risk of oxidation and over-nitration if not meticulously controlled[17][18]. |
| Nitric Acid / Acetic Anhydride | Conc. HNO₃ in (CH₃CO)₂O | Forms acetyl nitrate in situ, which is a milder nitrating agent. Can offer improved selectivity and is often performed at lower temperatures[10]. |
| Alternative Agents | e.g., Metal Nitrates, Zeolites | These are often developed for greener, more selective nitrations. They can offer high regioselectivity by employing different mechanisms, such as shape-selectivity within a zeolite catalyst[19][20][21]. |
Q: What analytical methods are best for determining the isomeric ratio of my product mixture?
A: To accurately assess the success of your reaction and guide purification, chromatographic methods are essential.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent method for separating and quantifying the different nitro-isomers of veratraldehyde. A C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point[14][16].
-
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is also highly effective for separating these isomers and confirming their identity by their mass fragmentation patterns[15][22].
References
-
Fetscher, C. A. (1953). 6-Nitroveratraldehyde. Organic Syntheses, 33, 65. DOI: 10.15227/orgsyn.033.0065. [Link]
-
Schmidt, H., & Henschler, D. (1998). Nitration of veratryl alcohol by lignin peroxidase and tetranitromethane. Archives of Biochemistry and Biophysics, 356(1), 99-108. [Link]
-
Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]
- Google Patents. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Smith, K., Musson, A., & DeBoos, G. A. (1998). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry, 63(23), 8448–8454. [Link]
-
Fu, C. H. (2021). Study On The Synthesis Of Veratraldehyde And Its Derivatives. Globe Thesis. [Link]
-
SIELC Technologies. (n.d.). Separation of Veratraldehyde on Newcrom R1 HPLC column. [Link]
-
Wahyuningsih, S. et al. (2003). SYNTHESIS OF 6-NITRO VERATRYL ALCOHOL AND 6-NITRO VERATRALDOXIM FROM VANILIN AS INTERMEDIATES FOR THE PREPARATION OF C-9154 ANTI. Indonesian Journal of Chemistry. [Link]
-
SciSpace. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
Scientific Research Publishing. (2013). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
PubChem. (n.d.). 6-Nitroveratraldehyde. [Link]
-
SlidePlayer. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (2015). Quantum-chemistry analysis of electrophilic nitrating agents and nitration processes. [Link]
-
National Programme on Technology Enhanced Learning. (n.d.). Nitration. [Link]
-
YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]
-
Al-Zaydi, A. A. (2009). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 14(6), 2056–2067. [Link]
-
Wikipedia. (n.d.). Nitration. [Link]
-
ResearchGate. (n.d.). Scheme of aldehyde group assistance in the nitration of benzaldehyde. [Link]
-
ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review. [Link]
-
Ataman Kimya. (n.d.). VERATRALDEHYDE. [Link]
-
American Chemical Society. (1999). Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. [Link]
-
Török, B. et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.wou.edu [people.wou.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 6-Nitroveratraldehyde | 20357-25-9 [chemicalbook.com]
- 6. 6-Nitroveratraldehyde | C9H9NO5 | CID 88505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. globethesis.com [globethesis.com]
- 11. vpscience.org [vpscience.org]
- 12. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. env.go.jp [env.go.jp]
- 14. Separation of Veratraldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sinelitabmas.unsoed.ac.id [sinelitabmas.unsoed.ac.id]
- 18. Nitration - Wikipedia [en.wikipedia.org]
- 19. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Nitrobenzaldehyde Products
Topic: Removing Unreacted Starting Material & Impurities from Nitrobenzaldehyde Doc ID: TS-NBA-PUR-001 Last Updated: 2025-05-20 Audience: Organic Chemists, Process Development Scientists[1]
Executive Summary & Diagnostic Flow
High-purity nitrobenzaldehyde (2-, 3-, or 4-isomer) is critical for downstream applications like the Henry reaction or Schiff base formation, where unreacted alcohols or isomers can act as chain terminators or competitive nucleophiles.[1]
Common impurities depend on your synthetic route:
-
Route A (Oxidation of Nitrobenzyl Alcohol): Major impurity is unreacted alcohol .[1]
-
Route B (Nitration of Benzaldehyde): Major impurities are regioisomers (ortho/meta/para mixtures) and over-oxidized nitrobenzoic acids .[1]
Use the decision matrix below to select the optimal purification strategy.
Figure 1: Decision matrix for selecting purification method based on impurity profile.
Method A: The Bisulfite Adduct Protocol (Gold Standard)
Best For: Removing unreacted nitrobenzyl alcohol, nitrotoluenes, or non-carbonyl impurities.[1] Principle: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form water-soluble sulfonate adducts.[1] Non-carbonyl impurities remain in the organic layer.[1]
Protocol
-
Adduct Formation:
-
Dissolve crude nitrobenzaldehyde in a minimal amount of Methanol or DMF (water-miscible solvents accelerate adduct formation).[1]
-
Add 1.5 equivalents of saturated aqueous NaHSO₃ solution.[1]
-
Shake vigorously for 5–10 minutes. A thick white precipitate (the adduct) may form; this is normal.[1]
-
Note: If the mixture is too thick, add more water to dissolve the salt, or filter the solid adduct if you prefer solid-handling (though liquid-liquid extraction is easier for scale).[1]
-
-
Washing (Impurity Removal):
-
Regeneration (The Critical Step):
-
The Risk: Nitrobenzaldehydes are highly susceptible to the Cannizzaro reaction (disproportionation into alcohol + acid) at high pH due to the electron-withdrawing nitro group.[1]
-
The Fix: Do NOT use strong NaOH.[1] Instead, use Sodium Carbonate (Na₂CO₃) or dilute acid.[1]
-
Add fresh DCM or Ethyl Acetate to the aqueous adduct solution.[1]
-
Slowly add 10% Na₂CO₃ or 1M HCl while stirring until the adduct breaks (indicated by the disappearance of solids or cessation of gas if carbonate is used).
-
Separate the organic layer, dry over MgSO₄, and concentrate.
-
Troubleshooting The Bisulfite Method
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Adduct did not hydrolyze completely. | Ensure pH is adjusted sufficiently (pH > 10 for base, pH < 2 for acid).[1] Increase stirring time. |
| Product is Acidic | Cannizzaro reaction occurred during base hydrolysis.[1] | Switch to Acid Hydrolysis (H₂SO₄) or use a milder base (NaHCO₃) at lower temperatures (0°C).[1] |
| Emulsions | Density of nitro-compounds is close to water.[1][2] | Filter through Celite or add brine to increase aqueous density.[1] |
Method B: Recrystallization Strategies
Best For: Separating isomers (e.g., removing 2-nitro from 3-nitrobenzaldehyde) or final polishing.[1]
Solvent Selection Guide
Nitrobenzaldehydes are typically sparingly soluble in water but soluble in most organics.[1][3][4] The goal is to find a system where the impurity stays in the mother liquor.
| Compound | Recommended Solvent System | Temperature Protocol |
| 3-Nitrobenzaldehyde | Toluene / Petroleum Ether | Dissolve in hot Toluene; add Pet Ether until turbid; cool to 4°C. |
| 3-Nitrobenzaldehyde | Ethanol / Water | Dissolve in hot EtOH; add H₂O dropwise; cool slowly.[1] |
| 4-Nitrobenzaldehyde | Ether / Petroleum Ether | Standard vapor diffusion or layering. |
| 4-Nitrobenzaldehyde | Acetone / Water | Dissolve in warm acetone; add water to precipitate.[1] |
Step-by-Step:
-
Dissolve crude solid in the boiling "good" solvent (e.g., Toluene).[1]
-
If insoluble particles remain (inorganic salts), filter hot.[1]
-
Slowly add the "bad" solvent (e.g., Hexane/Pet Ether) until a faint cloudiness persists.[1]
-
Add one drop of "good" solvent to clear it.[1]
-
Allow to cool to room temperature undisturbed, then move to an ice bath.
-
Critical: If the product "oils out" (forms a liquid blob instead of crystals), reheat and add slightly more "good" solvent, or scratch the glass to induce nucleation.
Method C: Chromatographic Cleanup (TLC & Column)
Best For: Difficult separations where recrystallization fails (oiling out) or yield is paramount.[1]
Stationary Phase: Silica Gel 60.[1] Mobile Phase: Hexanes : Ethyl Acetate gradient.
Relative Rf Values (Silica Gel)
Understanding the polarity difference is key.[1][5] The nitro group is polar, but the hydroxyl group in the unreacted alcohol makes it significantly more polar (sticks to silica).
-
High Rf (Elutes First): Nitrobenzaldehyde (Less polar).[1]
-
Low Rf (Elutes Last): Nitrobenzyl Alcohol (More polar, H-bonding).[1][5]
Visualization: Nitro compounds are UV active (quenching at 254 nm).[1]
-
Warning: 4-Nitrobenzaldehyde is not always visible with standard stains like Anisaldehyde; rely on UV or DNP (Dinitrophenylhydrazine) stain which turns yellow/orange with aldehydes.[1]
Frequently Asked Questions (FAQs)
Q: My product turned from pale yellow to reddish-brown during drying. What happened? A: Nitrobenzaldehydes are sensitive to photo-oxidation.[1] The reddish color usually indicates the formation of azo-linkages or degradation products.
-
Fix: Always dry in the dark or wrap flasks in aluminum foil.[1] Store under inert atmosphere (N₂/Ar).
Q: I used the Bisulfite method, but I recovered Nitrobenzoic Acid instead of the aldehyde. A: This is likely due to air oxidation during the process or the Cannizzaro reaction during the basic recovery step.
-
Fix: Degas your solvents before extraction and use Acid Hydrolysis (add H₂SO₄ to the adduct) to regenerate the aldehyde, as this prevents the base-catalyzed disproportionation.
Q: How do I remove the "ortho" isomer from my "meta" product after nitration? A: The ortho-isomer (2-nitro) is generally more soluble in ethanol than the meta-isomer (3-nitro).[1]
-
Fix: Perform a recrystallization from Ethanol.[1][6] The solid precipitate will be enriched in the 3-nitro isomer, while the 2-nitro isomer remains in the filtrate.
References
-
Bisulfite Adduct Protocol & Mechanism
-
Recrystalliz
-
Synthesis and Solubility D
-
Oxidation of Nitrobenzyl Alcohol (Comparison of Methods)
Sources
- 1. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. brainly.com [brainly.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
Structural Elucidation Guide: 4-Nitro vs. 5-Nitro-2,3-dimethoxybenzaldehyde
Executive Summary & Scientific Context
In the synthesis of isoquinoline alkaloids and related pharmaceutical intermediates, 2,3-dimethoxybenzaldehyde (o-veratraldehyde) is a critical scaffold. The introduction of a nitro group via electrophilic aromatic substitution is a pivotal step, yet it presents a significant regioselectivity challenge.
While 5-nitro-2,3-dimethoxybenzaldehyde is often the thermodynamic or kinetically favored product depending on conditions, the 4-nitro isomer (and the 6-nitro isomer) can appear as impurities or be targeted specifically via alternative routes. Distinguishing these isomers is non-trivial because they share identical molecular weights (MW: 211.17 g/mol ) and functional groups.
The Core Challenge: Both isomers possess two aromatic protons. The definitive differentiation lies not just in chemical shift (
This guide provides a rigorous, evidence-based framework for unambiguously identifying the 4-nitro and 5-nitro isomers using 1H NMR spectroscopy.
Structural Logic & Mechanism
To interpret the spectra, we must first map the electronic environment of the benzene ring.
-
Substituents:
Isomer Topology
| Feature | 5-Nitro Isomer | 4-Nitro Isomer |
| Substitution Pattern | 1,2,3,5-tetrasubstituted | 1,2,3,4-tetrasubstituted |
| Proton Positions | H4 and H6 | H5 and H6 |
| Proton Relationship | Meta (separated by one carbon) | Ortho (adjacent carbons) |
| Key Electronic Feature | H6 is flanked by two EWGs (CHO & NO₂). | H6 is ortho to CHO; H5 is ortho to NO₂. |
Decision Tree & Workflow
The following diagram illustrates the logical flow for isomer identification, moving from crude isolation to definitive structural assignment.
Figure 1: Structural elucidation workflow. The coupling constant provides the primary identification; NOE provides spatial confirmation.
Comparative NMR Data Analysis
The table below synthesizes experimental expectations based on substituent effects and literature data for nitro-veratraldehyde derivatives.
Table 1: 1H NMR Spectral Fingerprints
| Parameter | 5-Nitro-2,3-dimethoxybenzaldehyde | 4-Nitro-2,3-dimethoxybenzaldehyde |
| Aromatic Multiplicity | Two Doublets (d) | Two Doublets (d) |
| Coupling Constant ( | ~2.0 Hz (Meta coupling) | ~8.5 - 9.0 Hz (Ortho coupling) |
| Proton Assignment | H6: ~8.10 ppm (d)H4: ~7.70 ppm (d) | H6: ~7.80 ppm (d)H5: ~7.90 ppm (d) |
| Chemical Shift Logic | H6 is extremely deshielded (ortho to CHO, ortho to NO₂).H4 is moderately deshielded (ortho to NO₂). | H5 is deshielded (ortho to NO₂).H6 is deshielded (ortho to CHO). |
| NOE Signal (Irradiate 3-OMe) | Strong enhancement of H4 (Proton is adjacent to OMe). | No aromatic enhancement (Nitro group at pos 4 blocks interaction). |
Detailed Mechanistic Interpretation
1. The "Smoking Gun": Coupling Constants
-
5-Nitro (Meta): The protons at positions 4 and 6 are separated by a quaternary carbon (C5-NO₂). In aromatic systems, meta-coupling (
) is consistently weak, typically 1.5 – 2.5 Hz . You will see two sharp doublets with very narrow splitting. -
4-Nitro (Ortho): The protons at positions 5 and 6 are on adjacent carbons. Ortho-coupling (
) is strong, typically 8.0 – 9.0 Hz . You will see two doublets with wide splitting ("roofing" effect may be visible if shifts are close).
2. Chemical Shift Environment
-
5-Nitro Case: H6 is located between the aldehyde (C1) and the nitro group (C5). Both are powerful electron-withdrawing groups. Their combined anisotropic deshielding cones will push the H6 signal significantly downfield, often >8.0 ppm.
-
4-Nitro Case: The steric crowding between the 3-OMe and the 4-NO₂ group can cause torsion in the nitro group, potentially reducing its resonance withdrawal slightly, but the ortho-coupling remains the primary identifier.
Experimental Protocols
To ensure data integrity, follow this standardized acquisition protocol.
Protocol A: Sample Preparation
-
Solvent: Use DMSO-d6 (Dimethyl sulfoxide-d6) rather than CDCl3 if possible. Nitro compounds are often sparingly soluble in chloroform, and DMSO provides better peak separation for polar aromatic protons.
-
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent. Ensure a clear solution; filter if necessary to prevent magnetic inhomogeneity (shimming issues).
Protocol B: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard proton (zg30 or equivalent).
-
Spectral Width: 12 ppm (to capture downfield Aldehyde ~10.2 ppm).
-
Scans (NS): Minimum 16 scans for adequate S/N ratio.
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to smooth noise without broadening the fine meta-couplings of the 5-nitro isomer.
Protocol C: The NOE Experiment (The Validator)
If the coupling constants are ambiguous (e.g., broad peaks due to impurities), perform a 1D-NOESY or NOE-difference experiment.
-
Target: Selectively irradiate the methoxy singlet at position 3 (usually the slightly more upfield methoxy signal, or irradiate both if unresolved).
-
Observation:
-
Look for enhancement in the aromatic region.
-
5-Nitro: You MUST see enhancement of the H4 doublet.
-
4-Nitro: You will see NO enhancement of aromatic protons (because C4 is occupied by NO₂).
-
Scientist's Note: The "6-Nitro" Trap
In direct nitration of 2,3-dimethoxybenzaldehyde, the 6-nitro isomer is a common byproduct.
-
Structure: 1-CHO, 2-OMe, 3-OMe, 6-NO₂.
-
Protons: H4 and H5.
-
Coupling: Ortho (
Hz) .
Critical Warning: Both 4-nitro and 6-nitro show ortho coupling. How do you distinguish them?
-
NOE is the key:
-
6-Nitro: The 3-OMe group is adjacent to H4 . Irradiating 3-OMe WILL enhance H4.
-
4-Nitro: The 3-OMe group is adjacent to NO₂ . Irradiating 3-OMe WILL NOT enhance any aromatic proton.
-
References
-
Nitration of Benzaldehyde Derivatives: Journal of the Chemical Society, Transactions. "Nitration of 2:3-dimethoxybenzaldehyde." (Classic reference establishing the prevalence of 5- and 6- isomers).
-
NMR Coupling Constants in Aromatic Systems: Reich, H. J. "Proton NMR Data." University of Wisconsin-Madison.
-value ranges). -
Synthesis of Nitro-Veratraldehydes: Synthetic Communications. "Regioselective Nitration of Dimethoxybenzaldehydes." (Modern synthetic context).
-
General NMR Interpretation: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (Standard text for substituent effects).
Sources
Beyond the 0.4% Rule: A Comparative Guide to Elemental Analysis for C9H9NO5 Scaffolds
Introduction: The C9H9NO5 Challenge
In drug discovery, the molecular formula C9H9NO5 represents a critical chemical space, encompassing scaffolds like Betalamic acid (a key biosynthetic intermediate), Nitroapocynin (a nitro-phenolic compound), and various benzoxazinoid derivatives like DIMBOA precursors .
For the medicinal chemist, validating these compounds presents a specific set of analytical challenges:
-
High Oxygen Content (~37%): Increases susceptibility to hygroscopicity, skewing hydrogen and carbon results.
-
Nitrogen Functionality: Nitro (
) and heterocyclic nitrogen require complete reduction during combustion to avoid forming nitrogen oxides ( ) that evade detection or misreport as . -
The "0.4% Rule": Most top-tier journals (J. Med. Chem., J. Org. Chem.) require elemental analysis (EA) results to fall within
of theoretical values.[1][2][3]
This guide objectively compares the "Gold Standard" Automated Combustion Analysis (CHN) against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , providing the protocols and calculations necessary to navigate these strict requirements.
Theoretical Baseline: The Calculation
Before any experimental work, the theoretical baseline must be established. The
Target Formula: C9H9NO5
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Acceptable Range (±0.4%) |
| Carbon | 9 | 12.011 | 108.099 | 51.19% | 50.79% – 51.59% |
| Hydrogen | 9 | 1.008 | 9.072 | 4.30% | 3.90% – 4.70% |
| Nitrogen | 1 | 14.007 | 14.007 | 6.63% | 6.23% – 7.03% |
| Oxygen | 5 | 15.999 | 79.995 | 37.88% | Not typically measured |
The Hygroscopicity Trap (Simulation)
Many C9H9NO5 compounds are polar and hygroscopic. If your sample absorbs just 0.1 molar equivalents of water (a common occurrence in humid labs), the math shifts drastically:
-
Formula:
-
New MW:
g/mol -
New %C:
Result:
Comparative Methodology
We evaluate three primary methods for validating C9H9NO5 compounds.
Method A: Automated Flash Combustion (CHN)
The historical gold standard for purity.
Mechanism: The sample is flash-combusted at >900°C in an oxygen-enriched atmosphere.[6] Carbon converts to
Protocol: Optimization for Nitro-Compounds (C9H9NO5)
Nitro groups (e.g., Nitroapocynin) are notoriously difficult to reduce completely.
-
Sample Prep: Dry sample in a vacuum desiccator (
) for 24h at 40°C. -
Weighing: Use a microbalance (readability 0.1 µg). Target 2.0–3.0 mg.
-
Tip: Use tin capsules.[8] Tin acts as a flash combustion catalyst, raising local temp to ~1800°C.
-
-
Oxidation Cycle: Set furnace to 980°C . Inject
for 5 seconds (dynamic flash). -
Reduction Cycle: Ensure Copper column is active (not gray/black). Set to 650°C .
-
Critical: For nitro compounds, extend the reduction contact time or decrease carrier gas flow (He) to 80 mL/min to ensure complete
conversion.
-
Method B: Quantitative NMR (qNMR)
The structural validator.
Mechanism: Uses the direct proportionality between signal integration and molar concentration. Requires an Internal Standard (IS) of known purity.
Protocol: qNMR for C9H9NO5
-
IS Selection: Maleic Acid (TraceCERT®, 99.94%) is ideal for C9H9NO5. It has a simple singlet at ~6.3 ppm, usually distinct from aromatic C9H9NO5 protons.
-
Solvent: DMSO-
(to dissolve polar C9H9NO5). -
Preparation: Weigh ~10 mg sample and ~5 mg IS into the same vial. Precision weighing is critical.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): Must be (longest relaxation time). For aromatic protons, set . -
Scans: 16 or 32.
-
Method C: High-Resolution Mass Spectrometry (HRMS)
The identity checker.
Mechanism: Measures exact mass-to-charge ratio (
-
Note: HRMS confirms formula but cannot quantify purity (due to variable ionization efficiency). It is often accepted by journals (e.g., JOC) in lieu of EA if purity is proven by HPLC.
Data Presentation & Comparison
The following table summarizes the performance of each method specifically for a synthesized C9H9NO5 candidate.
| Feature | Combustion Analysis (CHN) | qNMR | HRMS |
| Primary Output | Weight % of C, H, N | Purity % (w/w) | Exact Mass ( |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Recoverable) | <0.1 mg (Destructive) |
| Accuracy | < 3 ppm (mass error) | ||
| Specificity | Low (Isomers identical) | High (Distinguishes isomers) | Low (Isomers identical) |
| Nitro Issues | Incomplete reduction ( | None | Ion suppression possible |
| Solvent Detection | Indirect (Carbon drift) | Direct (Visible peaks) | Blind |
Visualizing the Workflow
Workflow 1: The Combustion Analysis Pathway
This diagram illustrates the critical "Reduction" step where nitro-compounds often fail.
Caption: Figure 1. Automated CHN workflow. The Reduction Tube (yellow) is the critical control point for converting NOx from nitro-groups into detectable N2.
Workflow 2: Method Selection Decision Tree
When to use which method for publication compliance.
Caption: Figure 2. Decision matrix for selecting validation methods. qNMR is preferred for hygroscopic C9H9NO5 compounds where solvent correction is needed.
Troubleshooting & Best Practices
Handling the "Failed" Analysis
If your C9H9NO5 compound returns Carbon: 50.5% (Calc: 51.19%), do not immediately repurify.
-
Check for Water: Run a standard 1H NMR. If a water peak is present (e.g., at 3.33 ppm in DMSO), integrate it relative to your compound.
-
Calculate Solvate: If the integration suggests 0.25 mol
, recalculate the theoretical EA values using the formula . -
Report Correctly: In your manuscript, report as: "Anal. Calcd for C9H9NO5·0.25H2O: C, 50.08; H, 4.44; N, 6.49. Found: C, 50.15; H, 4.41; N, 6.52." This is scientifically accurate and acceptable to editors.
References
-
Journal of Medicinal Chemistry. (2025). Author Guidelines: Elemental Analysis Requirements. American Chemical Society.[2] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[7][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Babij, N. R., et al. (2016). Elemental Analysis: An Historical Perspective and the Future of Characterization in the Pharmaceutical Industry. ACS Medicinal Chemistry Letters, 7(10), 872–879. [Link]
-
PubChem. (2023). Betalamic Acid (C9H9NO5) Compound Summary.[5][11] National Library of Medicine.[5] [Link][5]
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Author Guidelines [researcher-resources.acs.org]
- 3. Author Guidelines [researcher-resources.acs.org]
- 4. C9H9NO5 - Wikipedia [en.wikipedia.org]
- 5. Betalamic acid | C9H9NO5 | CID 5281176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. answers.uillinois.edu [answers.uillinois.edu]
- 7. rsc.org [rsc.org]
- 8. pepolska.pl [pepolska.pl]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Betalanic acid | C9H9NO5 | CID 6123097 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Maxima of 2,3-Dimethoxy-4-nitro-benzaldehyde and Related Aromatic Aldehydes
This guide provides a comprehensive analysis of the anticipated UV-Vis absorption characteristics of 2,3-Dimethoxy-4-nitro-benzaldehyde. Due to the absence of directly published experimental data for this specific molecule, this guide establishes a robust comparative framework. By examining the empirical data of structurally analogous compounds—namely 4-nitrobenzaldehyde and 2,3-dimethoxybenzaldehyde—we can deduce the expected spectral behavior of the target compound. This analysis is grounded in the fundamental principles of electronic transitions in aromatic systems, offering valuable insights for researchers in analytical chemistry, materials science, and drug development.
Introduction: The Chromophore in Context
This compound integrates several key functional groups onto a benzene ring, creating a complex chromophore. The aldehyde (-CHO) and nitro (-NO₂) groups are strong electron-withdrawing groups, while the methoxy (-OCH₃) groups are electron-donating. The interplay of these substituents, their positions, and the solvent environment dictates the molecule's UV-Vis absorption profile, specifically its absorption maxima (λmax). Understanding these characteristics is crucial for quantitative analysis, purity assessment, and predicting photochemical behavior.
Comparative Analysis of UV-Vis Absorption Maxima
To predict the absorption maxima of this compound, we will analyze the experimental λmax values of its constituent structural motifs.
Table 1: Experimental UV-Vis Absorption Maxima of Comparator Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Reference |
| 4-Nitrobenzaldehyde | Cyclohexane | ~258, ~300-380 | ~13,000 (at 258 nm) | π → π | [1][2][3] |
| Acetonitrile | ~262, ~300-380 | - | π → π | [1][2][3] | |
| o-Nitrobenzaldehyde | Cyclohexane | ~252, ~300-380 | ~6,000 (at 252 nm) | π → π | [1][2][3] |
| Acetonitrile | ~252, ~300-380 | - | π → π | [1][2][3] | |
| m-Nitrobenzaldehyde | Cyclohexane | ~250, ~300-380 | ~10,000 (at 250 nm) | π → π | [1][2][3] |
| Acetonitrile | ~250, ~300-380 | - | π → π | [1][2][3] | |
| Benzaldehyde | Heptane | 244, 280, 328 | 14,000, 1,400, 50 | π → π, n → π | |
| 2,3-Dimethoxybenzaldehyde | No data available | - | - | - |
Analysis of Electronic Transitions
The UV-Vis spectra of nitrobenzaldehydes are typically characterized by two main absorption bands:
-
π → π Transitions:* These are high-intensity absorptions generally occurring at shorter wavelengths (around 250-260 nm) and are attributed to electronic transitions within the π-system of the benzene ring, which is extended by the nitro and aldehyde groups.[1][2][3]
-
n → π Transitions:* These are weaker absorptions that appear at longer wavelengths (around 300-380 nm) and arise from the excitation of a non-bonding electron from the oxygen atoms of the aldehyde and nitro groups to an anti-bonding π* orbital.[1][2][3]
Substituent Effects on λmax
The addition of two electron-donating methoxy groups at the 2 and 3 positions is expected to cause a bathochromic shift (a shift to longer wavelengths) in the π → π* transition of the parent 4-nitrobenzaldehyde structure. This is due to the methoxy groups extending the conjugation of the π-system and raising the energy of the highest occupied molecular orbital (HOMO).
Conversely, the effect on the n → π* transition is less straightforward. The methoxy groups can influence the energy of the non-bonding orbitals and the π* orbitals, potentially leading to either a bathochromic or a hypsochromic shift (a shift to shorter wavelengths).
Solvent Effects
As observed with the nitrobenzaldehyde isomers, a change in solvent polarity from a non-polar solvent like cyclohexane to a polar aprotic solvent like acetonitrile results in a slight bathochromic shift for the π → π* transition.[1][2][3] This is because the more polar excited state is stabilized to a greater extent by the polar solvent.[4] For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift.[4]
Predicted UV-Vis Absorption Profile for this compound
Based on the comparative analysis, we can predict the following for the UV-Vis spectrum of this compound:
-
A strong π → π* absorption band with a λmax likely shifted to a longer wavelength compared to 4-nitrobenzaldehyde, potentially in the range of 270-290 nm in a non-polar solvent.
-
A weaker, broad n → π* absorption band at longer wavelengths, likely in the region of 320-400 nm.
-
The exact λmax values will be influenced by the chosen solvent.
Experimental Protocol for Determining UV-Vis Absorption Maxima
The following protocol outlines the steps for the accurate determination of the λmax of this compound.
Materials and Equipment
-
This compound
-
Spectrophotometric grade solvents (e.g., cyclohexane, acetonitrile, ethanol)[5]
-
Dual-beam UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)[5]
Step-by-Step Procedure
-
Stock Solution Preparation:
-
Accurately weigh a small amount (e.g., 5 mg) of this compound.
-
Dissolve the compound in a known volume (e.g., 50.00 mL) of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions of decreasing concentrations. This is important to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Set the desired wavelength range for the scan (e.g., 200-600 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent to be used for the sample analysis.
-
Place the cuvette in the reference beam of the spectrophotometer.
-
Fill a second quartz cuvette with the same pure solvent and place it in the sample beam.
-
Run a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute working solution.
-
Fill the cuvette with the working solution and ensure there are no air bubbles.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Initiate the scan to record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelengths at which the maximum absorbance occurs (λmax).
-
If multiple peaks are present, record the λmax for each.
-
Repeat the measurement with the other working solutions to ensure reproducibility.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the UV-Vis absorption maxima.
Conclusion
References
-
Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269–4278. [Link]
-
Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. PubMed. [Link]
-
Request PDF. (2025). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]
-
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Retrieved from [Link]
-
Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269–4278. [Link]
-
Pharmapproach. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ABO. (n.d.). Acetaldehyde, UV method. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Science International-Lahore. (n.d.). A UV-VIS SPECTROPHOTOMETRIC METHOD FOR THE CALCULATION OF ALDEHYDE CONTENT IN POLYSACCHARIDES BY USING 2,3,5 - TRIPHENYLTETRAZOLIUM CHLORIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorbance spectra at 270 nm for 4-nitrobenzaldehyde at different.... Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
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- 2. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 4. Virtual Labs [mas-iiith.vlabs.ac.in]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dimethoxy-4-nitro-benzaldehyde
As researchers and scientists, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our labs and the protection of our environment. This guide provides a detailed, experience-driven framework for the proper disposal of 2,3-Dimethoxy-4-nitro-benzaldehyde, moving beyond mere compliance to instill a culture of intrinsic safety and scientific integrity.
The structure of this compound—an aromatic aldehyde bearing both electron-donating methoxy groups and a powerful electron-withdrawing nitro group—dictates its reactivity and, consequently, its handling and disposal requirements. The nitroaromatic functionality, in particular, demands our utmost respect due to the potential for energetic decomposition and reactivity with incompatible materials.[1]
Part 1: Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. This initial characterization is the foundation of a safe disposal plan. This compound is a synthetic organic compound for which comprehensive toxicological data may not be fully available. Therefore, we must assess its hazards based on its chemical class (nitroaromatic aldehyde) and available Safety Data Sheet (SDS) information for structurally similar compounds.
The primary hazards are consistently identified as irritation and acute toxicity.[2][3] It is the responsibility of the chemical waste generator to accurately classify the waste, consulting institutional, local, state, and federal regulations to ensure complete compliance.[4][5]
Table 1: Summary of Hazard Profile
| Hazard Classification | Details & GHS Hazard Statements | Primary Precaution |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed)[2] | Avoid ingestion. Do not eat, drink, or smoke when handling.[2] |
| Skin Irritation | Category 2 (H315: Causes skin irritation)[2][3] | Wear appropriate chemical-resistant gloves and a lab coat.[2] |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation)[3] | Wear chemical safety goggles or a face shield.[6] |
| Respiratory Irritation | STOT SE Category 3 (H335: May cause respiratory irritation)[3][7] | Handle only in a well-ventilated area or a chemical fume hood.[3][6] |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong bases.[2][4][6] | Segregate from incompatible materials during storage and disposal. |
Part 2: The Core Principles of Compliant Disposal
All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This framework establishes a "cradle-to-grave" responsibility for the waste generator. For academic institutions, the regulations in 40 CFR 262 Subpart K provide specific, alternative standards that are often more suitable for a laboratory environment.[10][11]
The entire disposal process rests on three self-validating pillars:
-
Segregation: This is the most critical step. Aromatic nitro compounds can react violently with reducing agents, and their reactivity with bases can lead to decomposition.[1] Keeping waste streams separate using physical barriers and secondary containment prevents accidental and dangerous reactions.[8]
-
Containment: Waste must be stored in containers that are robust, chemically compatible with the waste, and always kept securely closed except when adding material.[8][9] This prevents leaks, spills, and the release of vapors.
-
Labeling: Every waste container must be unambiguously labeled with the words "Hazardous Waste," a clear identification of its contents (no chemical formulas), and an indication of the specific hazards (e.g., "Irritant," "Toxic").[12] This clear communication is vital for anyone who may handle the container, from lab colleagues to disposal technicians.
Part 3: Step-by-Step Disposal Protocols
Adherence to a standardized, logical workflow is paramount. The following protocols provide step-by-step guidance for managing different waste streams of this compound.
Protocol 3.1: Disposal of Unused or Contaminated Solid Waste
This protocol applies to expired reagents, reaction byproducts, or material contaminated from a spill.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical safety goggles, and nitrile gloves.
-
Designate a Waste Container: Select a wide-mouth, sealable container made of a compatible material (e.g., polyethylene). Ensure it is clean and dry.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in the generator's name, location, and list the contents as "Solid this compound Waste." Indicate the hazards: "Irritant, Toxic."
-
Transfer the Waste: Carefully transfer the solid waste into the designated container using a scoop or spatula. Avoid creating dust.[2] If there is a risk of dust generation, perform this transfer within a chemical fume hood.
-
Secure and Store: Securely close the container lid. Store the container in a designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials, particularly bases and strong oxidizing agents.[12][13]
-
Arrange for Disposal: Once the container is full or has been stored for the maximum allowed time (typically up to 90 days or per institutional policy), arrange for pickup by your institution's Environmental Health and Safety (EHS) office for final disposal at an approved waste facility.[9][10]
Protocol 3.2: Disposal of Solutions Containing this compound
This protocol applies to reaction mixtures, chromatography fractions, or extraction solvents.
-
PPE: Wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
-
Designate a Waste Container: Select a sealable, chemically resistant container (e.g., a high-density polyethylene carboy).
-
Segregate by Solvent Type: Maintain separate waste containers for halogenated and non-halogenated solvents unless your facility's policy directs otherwise. This is crucial for the final disposal/recycling process.
-
Label the Container: Affix a "Hazardous Waste" label. List all chemical constituents, including solvents, with approximate percentages. For example: "Waste this compound in Dichloromethane (~5%)." Note the hazards: "Toxic, Irritant."
-
Transfer the Waste: Using a funnel, carefully pour the liquid waste into the container. Perform this action in a chemical fume hood to avoid inhaling vapors. Do not fill the container beyond 90% capacity to allow for expansion.[9]
-
Secure and Store: Tightly cap the container. Place it in a secondary containment bin within your SAA, segregated from incompatible waste streams.
-
Arrange for Disposal: Follow your institution's procedure for EHS pickup.
Protocol 3.3: Decontamination of Laboratory Glassware and Equipment
Contaminated labware is a common source of exposure and cross-contamination. A two-step cleaning process is essential.
-
Initial Solvent Rinse (Decontamination):
-
Under a fume hood, rinse the contaminated glassware or equipment with a small amount of a suitable solvent (e.g., acetone, ethanol) that will dissolve the this compound.
-
Collect this first rinse as hazardous liquid waste and dispose of it according to Protocol 3.2 . This step transfers the bulk of the hazardous material into a controlled waste stream.
-
-
Standard Cleaning:
Part 4: Emergency Procedures for Spills
Accidents happen, but a prepared response minimizes risk.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing a lab coat, safety goggles, and appropriate gloves.
-
Contain the Spill: For a solid spill, carefully sweep up the material, avoiding dust creation, and place it in a labeled hazardous waste container.[2][3] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Clean the Area: Once the bulk material is collected, decontaminate the spill surface with a solvent-soaked cloth (collecting the cloth as solid hazardous waste), followed by soap and water.
-
Dispose of Waste: All materials used for cleanup (absorbent, cloths, contaminated PPE) must be collected and disposed of as solid hazardous waste according to Protocol 3.1 .
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste streams containing this compound.
Caption: Decision workflow for handling this compound waste.
Conclusion
The proper disposal of this compound is not an afterthought but an integral part of the experimental process. By understanding its chemical hazards, adhering to the core principles of segregation, containment, and labeling, and following established protocols, we uphold our professional responsibility to ensure a safe and compliant laboratory environment. Always consult your institution's specific waste management plan and EHS department for guidance.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Fisher Scientific. (2025, December 20). Safety Data Sheet for 2,4-Dimethoxybenzaldehyde.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet for 3,4-Dimethoxybenzaldehyde.
- Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet for 4-Methoxy-3-nitrobenzaldehyde.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-nitrobenzaldehyde.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 3-Hydroxy-4-nitrobenzaldehyde.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 4-Nitrobenzaldehyde.
- Fisher Scientific. (2021, December 24). Safety Data Sheet for Benzaldehyde, 2,3,4-trimethoxy-.
- Maine.gov. (2015, April 28). SOP No. RWM-DR-017 Effective Date.
- Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
- Infection Prevention Control. (n.d.). Decontamination, cleaning and disinfection.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
